molecular formula C12H17NO2 B13366441 (3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol

(3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol

Cat. No.: B13366441
M. Wt: 207.27 g/mol
InChI Key: ONPAAINPXRBUQV-VXGBXAGGSA-N
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Description

(3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a tetrahydrofuran ring substituted with a 3-methylbenzylamino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-methylbenzylamine.

    Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Final Product: The final product is obtained after purification, typically through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways. The exact mechanism depends on the context of its application, such as binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-((3-Methylphenyl)amino)tetrahydrofuran-3-ol
  • (3S,4R)-4-((3-Methylbenzyl)amino)tetrahydropyran-3-ol

Uniqueness

(3S,4R)-4-((3-Methylbenzyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S,4R)-4-[(3-methylphenyl)methylamino]oxolan-3-ol

InChI

InChI=1S/C12H17NO2/c1-9-3-2-4-10(5-9)6-13-11-7-15-8-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1

InChI Key

ONPAAINPXRBUQV-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN[C@@H]2COC[C@H]2O

Canonical SMILES

CC1=CC(=CC=C1)CNC2COCC2O

Origin of Product

United States

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